

4-Bromo-5-fluoro-2-methylbenzonitrile literature review and citations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-5-fluoro-2-methylbenzonitrile

Cat. No.: B1289871

[Get Quote](#)

4-Bromo-5-fluoro-2-methylbenzonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-fluoro-2-methylbenzonitrile is a halogenated aromatic nitrile with the chemical formula C_8H_5BrFN .^{[1][2]} Its structure, featuring a combination of bromo, fluoro, methyl, and cyano functional groups, suggests its potential as a versatile building block in organic synthesis. This technical guide provides a summary of the available information on this compound, including its chemical and physical properties. Due to a notable lack of specific published literature on **4-Bromo-5-fluoro-2-methylbenzonitrile**, this document also explores the general synthesis and applications of structurally related benzonitriles to infer its potential utility in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-5-fluoro-2-methylbenzonitrile** is presented in the table below. This data is primarily sourced from chemical supplier catalogs.
^{[1][2][3]}

Property	Value	Reference
CAS Number	916792-15-9	[1] [2]
Molecular Formula	C ₈ H ₅ BrFN	[1] [2]
Molecular Weight	214.03 g/mol	[1] [2]
Density	1.6 ± 0.1 g/cm ³	[3]
Flash Point	106.7 ± 25.9 °C	[3]
Refractive Index	1.567	[3]

Synthesis Strategies for Substituted Benzonitriles

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-5-fluoro-2-methylbenzonitrile** is not readily available in the surveyed literature, several general methods for the synthesis of substituted benzonitriles are well-established. These methods could potentially be adapted for the preparation of the target molecule.

Sandmeyer Reaction

The Sandmeyer reaction is a classic method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[\[4\]](#)[\[5\]](#) This approach is particularly useful for introducing a nitrile group to an aromatic ring with a substitution pattern that may not be accessible through other means. The general workflow for a Sandmeyer reaction to produce a benzonitrile is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow of the Sandmeyer reaction for benzonitrile synthesis.

Hypothetical Application to **4-Bromo-5-fluoro-2-methylbenzonitrile**:

To synthesize **4-Bromo-5-fluoro-2-methylbenzonitrile** via this method, one would theoretically start with 4-Bromo-5-fluoro-2-methylaniline. This aniline would first be diazotized using sodium nitrite in the presence of a strong acid. The resulting diazonium salt would then be treated with a cyanide source, typically copper(I) cyanide, to yield the desired product.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (S_NAr) is another powerful tool for the synthesis of highly functionalized aromatic compounds, particularly those containing electron-withdrawing groups and good leaving groups.^{[6][7]} Given the presence of two halogen atoms on the benzene ring of potential precursors, this method could be a viable route.

The feasibility of an S_NAr reaction is dependent on the activation of the aromatic ring by electron-withdrawing groups and the nature of the leaving group. In a potential precursor like a di-halogenated toluene, the fluorine atom is generally a better leaving group in S_NAr than bromine.

Potential Applications in Drug Discovery and Materials Science

While no specific biological activity or applications have been documented for **4-Bromo-5-fluoro-2-methylbenzonitrile** itself, its structural motifs are present in compounds with significant utility in various fields.

Many substituted benzonitriles are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).^{[8][9]} For instance, related compounds like 4-bromo-2-fluorobenzonitrile are used in the development of kinase inhibitors and central nervous system (CNS) drugs.^{[8][9]} The unique substitution pattern of **4-Bromo-5-fluoro-2-methylbenzonitrile** could offer novel steric and electronic properties to potential drug candidates.

Furthermore, fluorinated benzonitriles are employed in the synthesis of materials for organic light-emitting diodes (OLEDs) and as intermediates in the production of agrochemicals.^[9]

Experimental Considerations and Safety

When working with **4-Bromo-5-fluoro-2-methylbenzonitrile**, standard laboratory safety precautions should be observed. This includes wearing appropriate personal protective

equipment such as safety glasses, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.[1]

Storage: The compound should be stored in a cool, dry place. For short-term storage (1-2 weeks), -4°C is recommended, while longer-term storage (1-2 years) should be at -20°C.[1]

Conclusion

4-Bromo-5-fluoro-2-methylbenzonitrile is a chemical compound with potential as a building block in synthetic chemistry. While detailed experimental protocols and specific applications are not currently available in the public domain, its structural features suggest possible utility in the development of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of this compound could likely be achieved through established methodologies such as the Sandmeyer reaction or nucleophilic aromatic substitution. Further research is required to fully elucidate the chemical reactivity and potential applications of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 916792-15-9|4-Bromo-5-fluoro-2-methylbenzonitrile|4-Bromo-5-fluoro-2-methylbenzonitrile|-范德生物科技公司 [bio-fount.com]
- 2. chemwhat.com [chemwhat.com]
- 3. echemi.com [echemi.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. scholars.wlu.ca [scholars.wlu.ca]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbino.com]

- 9. nbino.com [nbino.com]
- To cite this document: BenchChem. [4-Bromo-5-fluoro-2-methylbenzonitrile literature review and citations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1289871#4-bromo-5-fluoro-2-methylbenzonitrile-literature-review-and-citations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com